N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an indole ring, a benzylsulfonyl group, and a difluorophenylacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative with 2,4-difluorophenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(methylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide
- 2-(3-(ethylsulfonyl)-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide
Uniqueness
The uniqueness of N-(2,4-difluorophenyl)-2-(3-phenylmethanesulfonyl-1H-indol-1-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfonyl group, in particular, may enhance its binding affinity to certain molecular targets compared to similar compounds with different sulfonyl groups .
Properties
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O3S/c24-17-10-11-20(19(25)12-17)26-23(28)14-27-13-22(18-8-4-5-9-21(18)27)31(29,30)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPUDMWNWQHXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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